2-(1-Aminopropyl)-4-bromo-6-chlorophenol
Description
Contextualization within Substituted Phenols and Halogenated Aminophenol Derivatives
Substituted phenols are a cornerstone of organic chemistry, valued for their reactivity and wide-ranging applications. The phenolic hydroxyl group is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions. The presence of additional substituents on the aromatic ring, such as halogens and alkylamines, further modulates the reactivity and physical properties of the molecule.
Halogenated aminophenol derivatives, such as 2-(1-Aminopropyl)-4-bromo-6-chlorophenol, are a specialized subclass of substituted phenols. The introduction of halogen atoms (bromine and chlorine) has several significant effects:
Electronic Effects: Halogens are electronegative and exert an electron-withdrawing inductive effect, which can influence the acidity of the phenolic proton and the nucleophilicity of the aromatic ring.
Steric Hindrance: The size of the halogen atoms can sterically hinder certain reaction pathways, leading to greater regioselectivity in chemical transformations.
Leaving Group Potential: In some reactions, particularly nucleophilic aromatic substitution, halogen atoms can serve as effective leaving groups.
The aminopropyl group, an aminoalkyl substituent, introduces a basic nitrogen atom, rendering the molecule amphoteric. This group can act as a nucleophile or a base, and its presence opens up possibilities for a variety of chemical modifications, including acylation, alkylation, and the formation of Schiff bases. Aminophenols are known to be chemically reactive, participating in reactions involving both the aromatic amino group and the phenolic hydroxyl moiety. researchgate.net
The interplay of these different functional groups on a single aromatic scaffold makes this compound a molecule with a rich and complex chemical character.
Significance as a Chemically Unique Synthetic Intermediate and Building Block
The true value of a molecule like this compound lies in its potential as a synthetic intermediate. researchgate.net A synthetic intermediate is a molecule that is formed during the course of a chemical synthesis and is then used to create the final product. The diverse functional groups on this compound provide multiple handles for further chemical reactions, making it a versatile building block for the construction of more complex molecules.
The strategic placement of the substituents is key to its utility. The amino group can be selectively protected or reacted, allowing for transformations at other sites on the molecule. For instance, the phenolic hydroxyl group can be alkylated or acylated after protecting the amino group. researchgate.net Conversely, the amino group can be modified while the phenolic hydroxyl is protected.
The halogen atoms also play a crucial role. They can be retained in the final product to impart specific properties, or they can be replaced through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. This flexibility allows for the creation of a wide range of derivatives from a single starting material.
Below is a table summarizing the key functional groups of this compound and their potential for synthetic transformations:
| Functional Group | Position | Potential Synthetic Transformations |
| Hydroxyl (-OH) | 1 | Etherification, Esterification, O-alkylation |
| Aminopropyl (-CH(NH2)CH2CH3) | 2 | N-alkylation, N-acylation, Diazotization, Imine formation |
| Bromo (-Br) | 4 | Nucleophilic aromatic substitution, Cross-coupling reactions |
| Chloro (-Cl) | 6 | Nucleophilic aromatic substitution, Cross-coupling reactions |
The combination of these reactive sites makes this compound a valuable precursor for the synthesis of novel compounds with potential applications in areas such as pharmaceuticals, agrochemicals, and materials science. The synthesis of polysubstituted phenols with precise regiochemical control is a significant challenge in organic chemistry, and compounds like this, once synthesized, offer a gateway to a diverse chemical space. oregonstate.edu
Overview of Current Research Landscape and Gaps in Substituted Halogenated Aminophenol Chemistry
The broader field of substituted phenol (B47542) chemistry is an active area of research. Current trends focus on the development of novel and efficient synthetic methodologies to access polysubstituted phenols with high regioselectivity. oregonstate.edulookchem.com This includes the use of transition-metal catalysis, C-H activation, and novel cycloaddition strategies. researchgate.net
Within the subfield of halogenated aminophenols, much of the research is driven by the search for new bioactive molecules. Halogenated compounds are prevalent in many pharmaceuticals and agrochemicals, and the aminophenol scaffold is a common feature in biologically active compounds. For instance, derivatives of aminophenols have been investigated for their potential as antiproliferative agents.
Despite the progress, there are still significant gaps in our understanding and utilization of complex substituted halogenated aminophenols like this compound. Some of these gaps include:
Lack of Detailed Reactivity Studies: While the reactivity of simpler substituted phenols is well-documented, the complex interplay of multiple, electronically and sterically diverse substituents in molecules like the one is not fully understood. Systematic studies on the selective functionalization of these compounds are needed.
Unexplored Application Space: The potential applications of many complex substituted phenols remain largely unexplored. There is a need for high-throughput screening and biological evaluation of these compounds to identify new leads for drug discovery and materials science.
The development of more efficient and versatile synthetic routes to access these complex molecules is a key challenge that needs to be addressed. Overcoming these synthetic hurdles will be crucial for unlocking the full potential of this class of compounds and for filling the existing gaps in our knowledge. The synthesis of meta-substituted phenol derivatives, for example, is particularly challenging due to the directing effects of the hydroxyl group. mdpi.com
Structure
3D Structure
Properties
Molecular Formula |
C9H11BrClNO |
|---|---|
Molecular Weight |
264.54 g/mol |
IUPAC Name |
2-(1-aminopropyl)-4-bromo-6-chlorophenol |
InChI |
InChI=1S/C9H11BrClNO/c1-2-8(12)6-3-5(10)4-7(11)9(6)13/h3-4,8,13H,2,12H2,1H3 |
InChI Key |
PUMUJEHGWKGWSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C(=CC(=C1)Br)Cl)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Design for 2 1 Aminopropyl 4 Bromo 6 Chlorophenol
Retrosynthetic Analysis Strategies for Complex Halogenated Aminophenols
Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. researchgate.netwikipedia.orgorganic-chemistry.org For a molecule like 2-(1-Aminopropyl)-4-bromo-6-chlorophenol, the analysis begins by identifying the key functional groups and their relationships on the aromatic ring.
The primary disconnections for this target molecule involve the carbon-nitrogen bond of the aminopropyl group and the carbon-halogen bonds. A logical retrosynthetic approach would first disconnect the aminopropyl side chain, leading to a halogenated phenolic precursor. This disconnection can be envisioned through two primary pathways:
Friedel-Crafts Acylation followed by Reductive Amination: This strategy involves disconnecting the C-N bond of the amine and the C-C bond adjacent to the aromatic ring. This leads back to a 2-acyl-4-bromo-6-chlorophenol intermediate. This intermediate, in turn, can be derived from 4-bromo-2-chlorophenol (B165030) through a Friedel-Crafts acylation reaction. nih.gov The 4-bromo-2-chlorophenol can be conceptually simplified to phenol (B47542) through sequential regioselective halogenation reactions.
Direct Alkylation: While seemingly more direct, the alkylation of a phenol with a 1-aminopropyl equivalent is often challenging due to potential O-alkylation and the difficulty of controlling the reaction at the desired ortho position, especially on a sterically hindered and electron-deficient ring.
Considering the reliability and predictability of the reactions, the Friedel-Crafts acylation/reductive amination route presents a more robust synthetic strategy. This multi-step approach allows for greater control over the introduction of each substituent.
Targeted Synthesis of the Halogenated Phenolic Core
The synthesis of the 4-bromo-6-chlorophenolic core requires careful consideration of the directing effects of the hydroxyl group and the existing halogen substituents. The hydroxyl group is a strongly activating, ortho-, para-directing group, which can lead to multiple halogenations if not properly controlled. researchgate.netnih.gov
Regioselective Bromination and Chlorination of Phenol Derivatives
The regioselective introduction of bromine and chlorine onto a phenol ring is a critical step. The order of halogenation is crucial. Starting with phenol, chlorination would likely yield a mixture of 2-chlorophenol (B165306) and 4-chlorophenol. Subsequent bromination of 2-chlorophenol would then be directed by both the hydroxyl and chloro groups.
Alternatively, starting with 2-chlorophenol, bromination can be directed to the 4-position. The hydroxyl group strongly directs ortho and para. Since the ortho positions are adjacent to the existing chloro substituent and the hydroxyl group, the para position (position 4) is electronically favored and sterically more accessible. google.comwikipedia.org
Similarly, starting with 4-chlorophenol, bromination would be directed to the ortho positions (2 and 6). google.com Controlling mono-bromination at the 2-position while avoiding di-bromination at the 2 and 6 positions would be a key challenge.
A plausible route involves the chlorination of p-bromophenol. The bromine at the para position would direct the incoming chlorine to the ortho position.
Control of Multiple Halogen Substitution Patterns on the Aromatic Ring
Controlling the substitution pattern to achieve the desired 2-chloro-4-bromo arrangement on a phenol ring is challenging due to the activating nature of the hydroxyl group. nih.gov Over-halogenation to form tri-substituted phenols is a common side reaction. nih.gov
To achieve the desired substitution pattern, a stepwise approach is generally favored. For instance, starting with 2-chlorophenol, the conditions for bromination must be carefully controlled to favor mono-bromination at the para position. This can be achieved by using a less reactive brominating agent or by controlling the stoichiometry and reaction temperature. wikipedia.orggoogle.com
The table below summarizes some approaches to the synthesis of dihalogenated phenols.
| Starting Material | Reagents and Conditions | Product(s) | Reference(s) |
| 2-Chlorophenol | Bromine in carbon tetrachloride | 4-Bromo-2-chlorophenol and 6-bromo-2-chlorophenol | google.com |
| 4-Chlorophenol | Bromine | 2-Bromo-4-chlorophenol and 2,6-dibromo-4-chlorophenol | google.com |
| p-Bromophenol | Sulfuryl chloride (SO2Cl2) | 4-Bromo-2-chlorophenol |
Investigation of Catalytic and Non-Catalytic Halogenation Routes
Both catalytic and non-catalytic methods can be employed for the halogenation of phenols.
Non-Catalytic Routes: Phenols are sufficiently activated to react with elemental halogens (Br₂ and Cl₂) without a catalyst. chemicalbook.com However, these reactions can be difficult to control and may lead to polysubstitution. nih.gov The choice of solvent can influence the selectivity, with non-polar solvents sometimes favoring mono-halogenation.
Catalytic Routes: Lewis acid catalysts, such as AlCl₃ or FeCl₃, are commonly used for the halogenation of less reactive aromatic compounds. chemicalbook.com For phenols, milder catalysts or specific directing groups are often employed to enhance regioselectivity and prevent over-reaction. For example, the use of a triethylamine (B128534) hydrochloride catalyst in the bromination of 2-chlorophenol has been shown to favor the formation of 4-bromo-2-chlorophenol with high yield and purity. google.com The catalyst is believed to polarize the bromine molecule, facilitating a more selective electrophilic attack. google.com
Introduction of the Aminopropyl Moiety
The introduction of the 1-aminopropyl group at the 2-position of the 4-bromo-6-chlorophenol core is the final key transformation. As established in the retrosynthetic analysis, a two-step sequence of Friedel-Crafts acylation followed by reductive amination is a highly plausible approach.
Aminopropylation Reaction Mechanisms and Conditions
Friedel-Crafts Acylation: The first step involves the introduction of a propanoyl group (-COCH₂CH₃) ortho to the hydroxyl group. This can be achieved via a Friedel-Crafts acylation reaction using propanoyl chloride or propanoic anhydride (B1165640) as the acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl₃). organic-chemistry.orgnih.gov The reaction introduces the three-carbon chain required for the aminopropyl group. The hydroxyl group of the phenol will likely need to be protected, for instance as a methyl ether, to prevent it from reacting with the Lewis acid. The acylation is expected to occur predominantly at the position ortho to the directing group and para to the bromine.
Reductive Amination: The resulting 1-(4-bromo-2-chloro-6-hydroxyphenyl)propan-1-one can then be converted to the target amine via reductive amination. wikipedia.orglibretexts.org This reaction typically involves the condensation of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine, which is then reduced to the final amine. libretexts.orgerowid.org
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the reduction of the imine in the presence of the ketone. harvard.edu Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) or Raney nickel can also be employed. mdpi.com
The following table outlines the proposed two-step sequence for the introduction of the aminopropyl moiety.
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Friedel-Crafts Acylation | 4-Bromo-2-chloro-6-methoxyphenol, Propanoyl chloride, AlCl₃ | 1-(4-Bromo-2-chloro-6-methoxyphenyl)propan-1-one |
| 2 | Reductive Amination | 1-(4-Bromo-2-chloro-6-methoxyphenyl)propan-1-one, NH₃ (or NH₄OAc), NaBH₃CN | This compound (after demethylation) |
Stereochemical Control in the Formation of the Chiral Center (1-Aminopropyl)
A critical aspect in the synthesis of this compound is the establishment of the chiral center at the carbon atom of the aminopropyl group. The biological activity of chiral molecules is often dependent on their stereochemistry, making enantioselective synthesis a key objective. Several strategies can be employed to achieve high levels of stereochemical control.
One prominent approach is the use of chiral auxiliaries . In this method, a chiral molecule is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key bond-forming reaction. For instance, a chiral imine or hydrazone can be formed from a suitable precursor, and its diastereoselective alkylation can be used to introduce the propyl group with a high degree of stereocontrol. The subsequent removal of the chiral auxiliary reveals the desired enantiomer of the aminopropyl side chain.
Catalytic asymmetric synthesis represents a more atom-economical and elegant approach. mdpi.com This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. For the synthesis of chiral amines, methods such as the asymmetric hydrogenation of imines or the reductive amination of ketones using chiral catalysts are well-established. rsc.org In a potential synthesis of the target molecule, a propiophenone (B1677668) derivative of the halogenated phenol could be subjected to asymmetric reductive amination.
Another powerful technique is enzymatic resolution , where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic aminopropylphenol precursor, enabling their separation.
The choice of method depends on factors such as the availability of starting materials, the desired level of enantiomeric excess (ee), and scalability.
Table 1: Comparison of Strategies for Stereochemical Control
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a diastereoselective reaction. | High diastereoselectivities often achievable; predictable stereochemical outcomes. | Requires additional steps for attachment and removal of the auxiliary; not atom-economical. |
| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to promote the formation of one enantiomer. | High enantioselectivities possible; atom-economical; suitable for large-scale synthesis. | Catalyst development can be challenging and expensive; optimization of reaction conditions is often required. |
Exploration of Amine Protection and Deprotection Strategies
The presence of a reactive primary amine in the target molecule necessitates the use of protecting groups during synthesis to prevent unwanted side reactions. bham.ac.uk The ideal protecting group should be easy to introduce and remove, stable under the desired reaction conditions, and should not interfere with other functional groups in the molecule. nih.gov For a molecule like this compound, which also contains a phenolic hydroxyl group, an orthogonal protection strategy is highly desirable. bham.ac.ukjocpr.comfiveable.menih.gov This allows for the selective deprotection of one functional group in the presence of the other.
Common amine protecting groups include carbamates such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). google.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is stable under a wide range of conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). fishersci.co.uk The Cbz group, introduced using benzyl (B1604629) chloroformate, is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenolysis. google.com
The choice of protecting group will depend on the specific synthetic route. For instance, if a reaction requires basic conditions that could deprotonate the phenol, a base-stable amine protecting group would be necessary. Conversely, if a step involves hydrogenation, a Cbz group would not be suitable.
Table 2: Common Amine Protecting Groups and Their Deprotection Conditions
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |
|---|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl) fishersci.co.uk | Stable to base and hydrogenolysis. |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acid and base. |
Advanced Synthetic Approaches and Process Optimization in Halogenated Phenol Synthesis
Modern synthetic chemistry increasingly relies on advanced technologies to improve efficiency, safety, and sustainability.
Microwave-Assisted Synthesis Techniques for Aminophenol Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govmdpi.com By directly heating the reaction mixture through dielectric heating, microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity. acs.org For the synthesis of aminophenol derivatives, microwave heating can be applied to various steps, such as the introduction of the aminopropyl side chain or in coupling reactions. nih.gov The key parameters to optimize in a microwave-assisted reaction are temperature, time, and solvent. nih.gov
Table 3: Potential Application of Microwave-Assisted Synthesis
| Reaction Step | Conventional Heating | Microwave-Assisted Synthesis | Potential Advantages |
|---|---|---|---|
| N-Alkylation | 12-24 hours at reflux | 10-30 minutes at 100-150°C | Reduced reaction time, potentially higher yield. |
| Suzuki Coupling | 8-16 hours at 80-100°C | 15-60 minutes at 120-180°C | Faster reaction, may reduce catalyst decomposition. |
Implementation of Green Chemistry Principles in Synthetic Routes
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov Key principles of green chemistry applicable to the synthesis of this compound include the use of safer solvents, improving atom economy, and using catalytic reagents. researchgate.netmdpi.com For example, replacing hazardous chlorinated solvents with greener alternatives like ethanol, water, or 2-methyltetrahydrofuran (B130290) can significantly reduce the environmental impact of a synthesis. researchgate.net The use of catalytic methods, as discussed for stereochemical control, is inherently greener than using stoichiometric reagents. nih.gov
Green chemistry metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor are used to quantify the "greenness" of a synthetic route and identify areas for improvement. nih.govcem.comgoogle.com
High-Throughput Experimentation and Automation in Reaction Optimization
Derivatization and Functionalization Strategies of this compound
The presence of three distinct functional groups—a primary amine, a phenolic hydroxyl, and aryl halides—in this compound offers numerous opportunities for derivatization and functionalization to explore its chemical space and potential applications.
The primary amine can undergo a variety of reactions, including:
N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides can introduce substituents on the nitrogen atom. umich.edureddit.comnih.gov
Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amides.
Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides.
Reductive Amination: Condensation with aldehydes or ketones followed by reduction can lead to secondary amines. umich.edu
The phenolic hydroxyl group can be functionalized through:
O-Alkylation: Formation of ethers by reaction with alkyl halides under basic conditions.
O-Acylation: Esterification with acyl chlorides or anhydrides.
Etherification: For example, the Williamson ether synthesis.
The aryl bromide and chloride moieties can participate in a range of transition metal-catalyzed cross-coupling reactions , such as:
Suzuki Coupling: Reaction with boronic acids to form new carbon-carbon bonds.
Buchwald-Hartwig Amination: Coupling with amines to introduce additional amino groups.
Sonogashira Coupling: Reaction with terminal alkynes.
Heck Coupling: Reaction with alkenes.
The reactivity of the aryl bromide is generally higher than that of the aryl chloride in these coupling reactions, which could allow for selective functionalization at the bromine-substituted position. By carefully choosing the reaction conditions and reagents, it is possible to selectively modify one functional group while leaving the others intact, or to functionalize multiple sites in a controlled manner.
Modifications at the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is a key site for introducing structural diversity. Its modification can lead to the formation of ethers and esters, which can significantly alter the compound's physicochemical properties. However, the presence of a more nucleophilic primary amino group presents a challenge for selective O-functionalization.
O-Alkylation (Etherification):
The Williamson ether synthesis is a classical and widely used method for the formation of ethers from phenols. youtube.commasterorganicchemistry.com This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For this compound, direct O-alkylation is complicated by the higher nucleophilicity of the primary amine. Therefore, a protection strategy for the amino group is generally required to achieve selective O-alkylation.
A plausible synthetic route would involve the initial protection of the aminopropyl group, for example, by forming a carbamate (B1207046) or an amide. The protected intermediate can then be subjected to O-alkylation conditions. Subsequent deprotection would yield the desired O-alkylated product. The choice of protecting group is crucial and should be stable to the alkylation conditions and readily removable without affecting the newly formed ether linkage.
Table 1: Proposed Reagents for Selective O-Alkylation of this compound
| Step | Reagent/Condition | Purpose |
| 1. Protection | Di-tert-butyl dicarbonate (Boc₂O) or Benzyl chloroformate (Cbz-Cl) | Protection of the aminopropyl group |
| 2. O-Alkylation | Alkyl halide (e.g., CH₃I, C₂H₅Br) and a weak base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetone) | Formation of the ether linkage |
| 3. Deprotection | Trifluoroacetic acid (TFA) for Boc or H₂/Pd for Cbz | Removal of the protecting group |
O-Acylation (Esterification):
Similar to O-alkylation, the selective O-acylation of the phenolic hydroxyl group in the presence of the aminopropyl group requires careful reaction design. Direct acylation with an acyl halide or anhydride would likely lead to preferential N-acylation. Therefore, protection of the amino group is a prerequisite for achieving selective ester formation at the phenolic hydroxyl.
The protected aminophenol derivative can be reacted with an acylating agent, such as an acyl chloride or a carboxylic anhydride, in the presence of a base to yield the corresponding ester. Subsequent removal of the amino-protecting group would afford the O-acylated this compound.
Transformations and Manipulations of the Aminopropyl Group
The aminopropyl group offers a primary site for modifications, including N-alkylation and N-acylation, which can introduce a wide range of substituents and modulate the compound's properties.
N-Alkylation:
Selective N-alkylation of the primary amine can be achieved through several methods. Direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation, yielding secondary and tertiary amines.
A more controlled approach is reductive amination. nih.govnih.gov This method involves the reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. The choice of the carbonyl compound determines the nature of the alkyl group introduced.
Table 2: Reagents for N-Alkylation of this compound via Reductive Amination
| Desired Product | Carbonyl Compound | Reducing Agent |
| N-Methyl derivative | Formaldehyde | Sodium triacetoxyborohydride |
| N-Ethyl derivative | Acetaldehyde | Sodium cyanoborohydride |
| N-Isopropyl derivative | Acetone | Sodium triacetoxyborohydride |
N-Acylation (Amide Synthesis):
N-acylation of the primary amino group to form an amide is a straightforward transformation. nih.govresearchgate.net This can be readily achieved by reacting this compound with an acylating agent such as an acyl chloride or a carboxylic anhydride in the presence of a base. Due to the higher nucleophilicity of the amine compared to the phenolic hydroxyl, selective N-acylation can often be achieved without the need for protecting the hydroxyl group, particularly under controlled conditions.
Selective Chemical Transformations of Halogen Substituents
The presence of two different halogen atoms, bromine and chlorine, on the aromatic ring opens up possibilities for selective functionalization through modern cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for site-selective modifications.
Palladium-Catalyzed Cross-Coupling Reactions:
The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively, at halogenated positions on aromatic rings. libretexts.orgorganic-chemistry.orgwikipedia.orgrsc.org In dihalogenated compounds where the halogens are different, selectivity is often governed by the relative reactivity of the carbon-halogen bonds, which typically follows the order C-I > C-Br > C-OTf > C-Cl. nih.gov
For this compound, the C-Br bond is expected to be more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This inherent difference in reactivity allows for selective functionalization at the bromine-bearing position while leaving the chlorine atom intact for potential subsequent transformations.
A study on the regioselective arylation of 2-bromo-4-chlorophenyl-2-bromobutanoate via a Suzuki cross-coupling reaction demonstrated that the reaction occurs selectively at the carbon atom bearing the bromine. nih.gov This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making the oxidative addition of the palladium catalyst to the C-Br bond more favorable. nih.gov
Table 3: Predicted Site-Selectivity in Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Expected Site of Reaction | Rationale |
| Suzuki-Miyaura Coupling | Arylboronic acid | C4 (Bromine position) | Higher reactivity of the C-Br bond in oxidative addition. |
| Buchwald-Hartwig Amination | Amine | C4 (Bromine position) | Higher reactivity of the C-Br bond in oxidative addition. |
The choice of catalyst, ligands, and reaction conditions can further influence the selectivity of these cross-coupling reactions. nih.govnsf.gov For instance, the use of bulky phosphine (B1218219) ligands can enhance the selectivity for the less sterically hindered position.
Halogen Exchange Reactions:
Halogen exchange reactions, such as the Finkelstein reaction for aryl halides, provide a method to replace one halogen with another. nih.govscience.gov This can be useful for modulating the reactivity of the aromatic ring for subsequent cross-coupling reactions. For instance, it might be possible to selectively replace the bromine atom with iodine to further enhance its reactivity in palladium-catalyzed couplings. However, achieving high selectivity in halogen exchange reactions on dihalogenated aromatic systems can be challenging and is dependent on the specific reaction conditions and catalysts employed. nih.gov
Chemical Reactivity and Mechanistic Investigations of 2 1 Aminopropyl 4 Bromo 6 Chlorophenol
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl (-OH) group is a powerful activating group in electrophilic aromatic substitution reactions, significantly influencing the reactivity and orientation of incoming electrophiles. Its presence also makes the molecule susceptible to oxidation and governs its acid-base properties.
Electrophilic Aromatic Substitution Activation and Directing Effects
The hydroxyl group of a phenol (B47542) strongly activates the aromatic ring towards electrophilic aromatic substitution, making it much more reactive than benzene (B151609). lumenlearning.comwikipedia.org This activation stems from the ability of the oxygen atom's lone pairs to donate electron density into the ring through resonance, which stabilizes the carbocation intermediate formed during the substitution. wikipedia.org The electron-donating resonance effect is most pronounced at the ortho and para positions relative to the hydroxyl group. lumenlearning.comlibretexts.org
In 2-(1-Aminopropyl)-4-bromo-6-chlorophenol, the hydroxyl group directs incoming electrophiles to the positions ortho and para to it. However, since the two ortho positions (carbon 2 and 6) and the para position (carbon 4) are already substituted, further electrophilic substitution on the ring would be sterically hindered and electronically complex. The existing substituents—aminopropyl, bromo, and chloro—also exert their own electronic and steric effects, further complicating the reactivity pattern. Halogens are generally deactivating yet ortho-para directing. pressbooks.pubunizin.orgorganicchemistrytutor.com The aminopropyl group, being an alkylamine, is also an activating, ortho-para director. The final regioselectivity of an electrophilic aromatic substitution reaction would depend on the interplay of these directing effects and the reaction conditions.
Interactive Table: Directing Effects of Substituents on the Phenolic Ring
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
| -OH | 1 | Strong Electron-Donating (Resonance), Electron-Withdrawing (Inductive) | Strong Activating | Ortho, Para |
| -CH(NH2)CH2CH3 | 2 | Electron-Donating (Inductive) | Activating | Ortho, Para |
| -Br | 4 | Electron-Withdrawing (Inductive), Weak Electron-Donating (Resonance) | Weak Deactivating | Ortho, Para |
| -Cl | 6 | Electron-Withdrawing (Inductive), Weak Electron-Donating (Resonance) | Weak Deactivating | Ortho, Para |
Oxidation Pathways and Radical Formation of Substituted Phenols
Phenolic compounds can undergo oxidation through various pathways, often involving the formation of phenoxyl radicals. scispace.com The oxidation can be initiated by chemical oxidants, electrochemical methods, or enzymatic processes. scispace.comnih.gov The mechanism of oxidation can proceed via hydrogen atom transfer (HAT), where a hydrogen atom is abstracted from the hydroxyl group, or through a proton-coupled electron transfer (PCET) process. nih.govacs.orgarcjournals.org
For substituted phenols, the nature and position of the substituents significantly influence the stability of the resulting phenoxyl radical and the subsequent reaction pathways. In the case of this compound, the presence of bulky ortho substituents (aminopropyl and chlorine) could provide steric hindrance around the hydroxyl group, potentially influencing the rate and mechanism of radical formation. The halogen substituents can also play a role in the subsequent reactions of the phenoxyl radical. Studies on halogenated phenols have shown the formation of various radicals, including carbon-centered and hydroxyl radicals, upon irradiation. nih.gov The oxidation of phenols can lead to the formation of quinones or polymeric products. scispace.comnih.gov For instance, the electrochemical oxidation of p-substituted phenols can lead to the formation of p-benzoquinone. nih.gov
Acid-Base Equilibria and Proton Transfer Phenomena
Phenols are weakly acidic and can donate the proton from their hydroxyl group to a base. The acidity of a phenol is influenced by the substituents on the aromatic ring. Electron-withdrawing groups generally increase the acidity (lower pKa), while electron-donating groups decrease it. researchgate.net For this compound, the presence of two electron-withdrawing halogens (bromine and chlorine) would be expected to increase its acidity compared to unsubstituted phenol. Conversely, the electron-donating aminopropyl group would tend to decrease its acidity. chemcess.com
Proton transfer is a fundamental process in the reactions of phenols. pnas.orgnih.gov In many oxidation reactions, the transfer of a proton is coupled with the transfer of an electron (Proton-Coupled Electron Transfer, PCET). arcjournals.orgnih.gov The intramolecular hydrogen bonding between the phenolic proton and the nitrogen of the aminopropyl group could also play a role in its reactivity.
Interactive Table: Predicted Acid-Base Properties
| Functional Group | Acidic/Basic | Expected pKa Range | Influencing Factors |
| Phenolic Hydroxyl (-OH) | Acidic | Lower than phenol (pKa ~10) due to halogens | Electron-withdrawing halogens increase acidity; electron-donating aminopropyl group decreases acidity. |
| Amino (-NH2) | Basic | Similar to alkylamines (pKb ~3-4) | The electron-withdrawing nature of the substituted phenyl ring may slightly decrease basicity. |
Reactivity of the Halogen Substituents (Bromine and Chlorine)
The bromine and chlorine atoms attached to the phenolic ring are key sites for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions
In nucleophilic aromatic substitution (SNA_r), a nucleophile replaces a leaving group (in this case, bromide or chloride) on the aromatic ring. Generally, SNA_r reactions require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. masterorganicchemistry.com In this compound, the activating groups necessary for a classic SNA_r mechanism are absent.
However, recent studies have shown that the generation of a phenoxyl radical can activate the ring for nucleophilic aromatic substitution. osti.govresearchgate.net This "homolysis-enabled electronic activation" strategy suggests that the neutral oxygen radical acts as a powerful electron-withdrawing group, facilitating the substitution of a halide by a nucleophile. osti.gov
The relative reactivity of bromine and chlorine in nucleophilic aromatic substitution can vary. In many cases, fluorine is the most reactive, followed by chlorine and bromine, which have similar reactivities. nih.gov The rate-determining step is typically the attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Dihalogenated aromatic compounds can undergo sequential nucleophilic substitution reactions. researchgate.netnih.gov
Metal-Catalyzed Cross-Coupling Reactions Involving Halogenated Phenols
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Halogenated phenols are common substrates in these reactions, with palladium-catalyzed reactions like the Suzuki, Heck, and Stille couplings being widely used. acs.orgacs.org
In the context of this compound, both the C-Br and C-Cl bonds could potentially participate in cross-coupling reactions. Typically, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization of the C-Br bond while leaving the C-Cl bond intact. For example, a Suzuki cross-coupling reaction could selectively replace the bromine atom with an aryl or vinyl group. mdpi.com Subsequently, under more forcing conditions or with a different catalyst system, the C-Cl bond could be targeted for a second cross-coupling reaction. A variety of transition metals, including nickel, copper, and iron, have also been used to catalyze cross-coupling reactions of aryl halides. researchgate.netethz.ch
Interactive Table: Potential Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Catalyst | Reactants | Potential Product |
| Suzuki Coupling | Pd(0) complex | Arylboronic acid | Aryl-substituted phenol |
| Heck Coupling | Pd(0) complex | Alkene | Alkenyl-substituted phenol |
| Stille Coupling | Pd(0) complex | Organostannane | Alkyl-, alkenyl-, or aryl-substituted phenol |
| Buchwald-Hartwig Amination | Pd(0) complex | Amine | Amino-substituted phenol |
| Sonogashira Coupling | Pd(0)/Cu(I) | Terminal alkyne | Alkynyl-substituted phenol |
Influence of Halogen Bonding Interactions on Chemical Reactivity
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. mdpi.com In this compound, both the bromine and chlorine atoms possess an electropositive region on their outermost surface, known as a σ-hole, which can interact with nucleophilic regions of other molecules. mdpi.comnih.gov These interactions, though weaker than covalent bonds, can significantly influence the compound's solid-state structure and its reactivity in solution.
The strength of a halogen bond is influenced by the polarizability of the halogen atom, generally following the trend I > Br > Cl > F. researchgate.net Consequently, the bromine atom on the phenol ring is expected to be a more potent halogen bond donor than the chlorine atom. These interactions can play a crucial role in crystal engineering and molecular recognition, potentially holding molecules in a specific orientation within a crystal lattice. This pre-organization can affect solid-state reactions or influence which polymorph is formed.
In solution, halogen bonding can stabilize transition states or reaction intermediates. For instance, in a reaction where a negative charge develops on a neighboring molecule or within the same molecule, a halogen bond can form with the bromine or chlorine atom, lowering the activation energy of the process. While direct studies on this compound are limited, research on related structures shows that intermolecular interactions like Br···Cl and Cl···Cl contacts are present and fall within typical halogen bonding distances. The table below summarizes potential halogen bond interactions.
| Interaction Type | Description | Potential Influence on Reactivity |
|---|---|---|
| Intermolecular X···O/N | The bromine or chlorine atom interacts with the oxygen of the hydroxyl group or the nitrogen of the amino group of another molecule. | Influences crystal packing and solubility. Can affect reaction rates by stabilizing intermediates. |
| Intermolecular X···X | Bromine-chlorine, bromine-bromine, or chlorine-chlorine interactions between molecules. | Contributes to the stability of the solid-state structure. |
| Intramolecular N-H···O | Hydrogen bonding between the aminopropyl group's nitrogen and the phenolic oxygen. | Can affect the acidity of the phenol and the basicity of the amine, influencing their respective reactivities. |
Reactivity of the Aminopropyl Group
The primary amine of the aminopropyl side chain is a key center of reactivity, functioning as a potent nucleophile and a base. Its chemical behavior is central to many of the transformations involving this compound.
Amine Reactivity in Condensation and Addition Reactions
The lone pair of electrons on the nitrogen atom of the aminopropyl group makes it highly nucleophilic, enabling it to participate in a wide range of condensation and addition reactions. A classic example is the formation of imines, or Schiff bases, through condensation with aldehydes or ketones. ajrconline.orgjetir.orgnih.gov This reaction typically proceeds via a carbinolamine intermediate followed by dehydration to yield the C=N double bond. nih.gov The reaction is reversible and often catalyzed by acid or base. ajrconline.org
Another significant reaction is the Mannich reaction, a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and an active hydrogen compound. wikipedia.orgthermofisher.com In the case of this compound, the phenol ring itself can act as the active hydrogen component, leading to aminomethylation at the ortho position (C5), which is activated by the hydroxyl group. The mechanism involves the initial formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the electron-rich phenol ring. wikipedia.org
The table below outlines some key reactions characteristic of the aminopropyl group.
| Reaction Type | Reactants | Product Type | Significance |
|---|---|---|---|
| Schiff Base Formation | Aldehydes, Ketones | Imine | Creates C=N bond; versatile intermediate for further synthesis. researchgate.netredalyc.org |
| Mannich Reaction | Formaldehyde, Active Hydrogen Compound (e.g., the phenol ring) | β-Amino carbonyl/phenol compound (Mannich Base) | Forms new C-C bonds and introduces an aminomethyl group. thermofisher.comnih.gov |
| Acylation | Acid chlorides, Anhydrides | Amide | Forms a stable amide linkage, often used as a protective group strategy. |
| Alkylation | Alkyl halides | Secondary/Tertiary Amine | Introduces alkyl groups on the nitrogen atom. |
Intramolecular Cyclization and Rearrangement Pathways
The proximity of the aminopropyl side chain to the reactive phenolic ring allows for the possibility of intramolecular cyclization reactions, leading to the formation of heterocyclic structures. Such reactions are often promoted by oxidizing agents, which activate the phenol ring towards nucleophilic attack.
One plausible pathway involves an oxidative cyclization. nih.govnih.gov In the presence of a suitable oxidant, such as a hypervalent iodine reagent, the phenol can be activated. nih.gov The nitrogen atom of the aminopropyl group can then act as an intramolecular nucleophile, attacking the electron-deficient aromatic ring, typically at the ortho position, to form a new heterocyclic ring. This type of reaction can be a powerful tool for the synthesis of complex polycyclic compounds from simple phenolic precursors. nih.govrsc.org The specific regiochemistry of the cyclization would be influenced by the electronic effects of the existing substituents on the ring.
Synergistic Effects of Multiple Functional Groups on Overall Compound Reactivity
The hydroxyl (-OH) and amino (-NH2) groups are powerful activating, ortho-, para-directing groups in electrophilic aromatic substitution. byjus.comwikipedia.org They increase the electron density of the benzene ring through resonance donation, making it more susceptible to attack by electrophiles. In this molecule, both groups direct incoming electrophiles to the C5 position (ortho to the -OH and para to the aminopropyl's point of attachment, assuming it behaves similarly to an alkyl group). This concerted activation makes the C5 position exceptionally reactive.
Conversely, the bromine and chlorine atoms are deactivating groups due to their inductive electron withdrawal, yet they are also ortho-, para-directors. vanderbilt.edu Their presence slightly tempers the high reactivity imparted by the hydroxyl and amino groups. Furthermore, intramolecular hydrogen bonding between the phenolic proton and the amine's lone pair can influence the nucleophilicity of the amine and the acidity of the phenol, potentially altering reaction pathways compared to monofunctional analogues. nih.gov
| Functional Group | Electronic Effect | Directing Effect (Electrophilic Aromatic Substitution) | Potential Synergistic Influence |
|---|---|---|---|
| Hydroxyl (-OH) | Strongly Activating (Resonance) | Ortho-, Para- | Strongly activates the C5 position in concert with the amino group. |
| Aminopropyl (-CH(NH2)CH2CH3) | Activating (Inductive/Hyperconjugation) | Ortho-, Para- | Enhances activation of the C5 position. Site for intramolecular cyclization. |
| Bromo (-Br) | Deactivating (Inductive), Weakly Activating (Resonance) | Ortho-, Para- | Modulates ring reactivity; participates in halogen bonding. |
| Chloro (-Cl) | Deactivating (Inductive), Weakly Activating (Resonance) | Ortho-, Para- | Modulates ring reactivity; participates in halogen bonding. |
Detailed Reaction Mechanism Elucidation for Transformations Involving this compound
Understanding the specific mechanisms of reactions involving this molecule requires considering the interplay of its functional groups. Two representative transformations are electrophilic aromatic substitution on the phenol ring and Schiff base formation at the amine.
Mechanism of Electrophilic Aromatic Substitution (e.g., Bromination)
Due to the strong activation by the -OH and aminopropyl groups, further halogenation would readily occur at the vacant C5 position, likely without the need for a Lewis acid catalyst. wikipedia.orgwikipedia.org
Generation of the Electrophile: A bromine molecule (Br₂) becomes polarized as it approaches the electron-rich phenol ring.
Nucleophilic Attack: The π-electron system of the aromatic ring attacks the electrophilic bromine atom (Br⁺), forming a C-Br bond at the C5 position. This step disrupts the ring's aromaticity and creates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.commasterorganicchemistry.com The positive charge is delocalized across the ring, with significant contributions from structures placing the charge on the carbons bearing the -OH and aminopropyl groups.
Deprotonation: A weak base (e.g., a bromide ion, Br⁻, or a solvent molecule) removes the proton from the C5 carbon. This restores the aromaticity of the ring, yielding the final product, 2-(1-Aminopropyl)-4,5-dibromo-6-chlorophenol. byjus.commasterorganicchemistry.com
Mechanism of Schiff Base Formation
This condensation reaction with an aldehyde (R'-CHO) demonstrates the nucleophilicity of the primary amine. nih.gov
Nucleophilic Addition: The nitrogen atom of the aminopropyl group attacks the electrophilic carbonyl carbon of the aldehyde. This forms a zwitterionic intermediate.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral amino alcohol intermediate, also known as a carbinolamine. nih.gov
Dehydration: The hydroxyl group of the carbinolamine is protonated (often by an acid catalyst), turning it into a good leaving group (H₂O). The lone pair on the nitrogen then forms a double bond with the carbon, expelling the water molecule and forming an iminium ion.
Deprotonation: A base removes the proton from the nitrogen, yielding the neutral imine (Schiff base) product.
These mechanisms highlight how the inherent properties of the functional groups within this compound direct its chemical transformations, leading to predictable yet complex reactivity patterns.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and studying intermolecular forces like hydrogen bonding.
The IR and Raman spectra of 2-(1-Aminopropyl)-4-bromo-6-chlorophenol would exhibit characteristic bands corresponding to its various functional moieties. nih.govlibretexts.orgorgchemboulder.comijaemr.com
O-H Stretch: A broad band in the region of 3200-3550 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding. libretexts.org
N-H Stretch: As a primary amine, the molecule should display two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds. orgchemboulder.comlibretexts.org
C-H Stretch: Aromatic C-H stretching vibrations typically appear between 3000-3100 cm⁻¹, while aliphatic C-H stretches from the propyl group are found between 2850-2960 cm⁻¹. libretexts.org
N-H Bend: A characteristic bending vibration for the primary amine is expected in the 1580-1650 cm⁻¹ range. orgchemboulder.com
C=C Stretch: Aromatic ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. libretexts.org
C-O Stretch: The phenolic C-O stretching vibration should produce a strong band around 1200-1280 cm⁻¹. ijaemr.com
C-N Stretch: The C-N stretching of an aromatic-adjacent amine is expected in the 1250-1335 cm⁻¹ range. orgchemboulder.com
C-Halogen Stretch: The C-Cl and C-Br stretching vibrations are found in the fingerprint region, typically between 850-550 cm⁻¹ and 690-515 cm⁻¹, respectively. libretexts.org
Expected Characteristic Vibrational Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch (H-bonded) | Phenol (B47542) | 3200 - 3550 | Strong, Broad |
| N-H Stretch | Primary Amine | 3300 - 3500 | Medium (two bands) |
| C-H Stretch (Aromatic) | Aromatic Ring | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | Propyl Chain | 2850 - 2960 | Medium-Strong |
| N-H Bend | Primary Amine | 1580 - 1650 | Medium |
| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium (multiple bands) |
| C-N Stretch | Amine | 1250 - 1335 | Medium-Strong |
| C-O Stretch | Phenol | 1200 - 1280 | Strong |
| C-Cl Stretch | Chloro-aromatic | 850 - 550 | Strong |
| C-Br Stretch | Bromo-aromatic | 690 - 515 | Strong |
The presence of both a hydroxyl group (hydrogen bond donor) and an amino group (donor and acceptor) in proximity on a phenol ring strongly suggests the formation of intramolecular hydrogen bonds (e.g., O-H···N). researchgate.netresearchgate.netnih.gov Such interactions have distinct spectroscopic signatures:
In FTIR/Raman: Intramolecular hydrogen bonding typically causes the O-H stretching band to broaden and shift to a lower frequency (redshift) compared to a free hydroxyl group. The extent of this shift can provide information about the strength of the hydrogen bond. researchgate.net
In NMR: The proton involved in the hydrogen bond (in this case, the hydroxyl proton) becomes deshielded, causing its signal to shift downfield in the ¹H NMR spectrum. modgraph.co.uk The chemical shift of this proton may also show less dependence on concentration compared to molecules that only form intermolecular hydrogen bonds. modgraph.co.uk
By studying the spectra in different solvents and at varying concentrations, the dynamics of both intramolecular and intermolecular hydrogen bonding can be investigated, providing a deeper understanding of the compound's behavior in different chemical environments.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions. It provides crucial information about a compound's molecular weight and elemental composition, and its fragmentation patterns offer a roadmap to its molecular structure.
High-resolution mass spectrometry (HRMS) measures the mass of a molecule with very high precision, allowing for the determination of its elemental formula. The molecular formula for this compound is C₉H₁₁BrClNO. Due to the natural abundance of isotopes for bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion in the mass spectrum will appear as a characteristic cluster of peaks.
HRMS can distinguish between these isotopic combinations, known as isotopologues, providing unambiguous confirmation of the elemental composition. The calculated exact masses for the primary isotopologues of the molecular ion [M]⁺ are essential for this confirmation.
| Isotopologue Formula | Isotopes Used | Calculated Exact Mass (Da) | Relative Abundance Pattern |
|---|---|---|---|
| C₉H₁₁⁷⁹Br³⁵ClNO | ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O | 262.9767 | Most abundant (base peak in cluster) |
| C₉H₁₁⁸¹Br³⁵ClNO | ¹²C, ¹H, ⁸¹Br, ³⁵Cl, ¹⁴N, ¹⁶O | 264.9747 | Approx. 97% of M peak |
| C₉H₁₁⁷⁹Br³⁷ClNO | ¹²C, ¹H, ⁷⁹Br, ³⁷Cl, ¹⁴N, ¹⁶O | 264.9738 | Approx. 32% of M peak |
| C₉H₁₁⁸¹Br³⁷ClNO | ¹²C, ¹H, ⁸¹Br, ³⁷Cl, ¹⁴N, ¹⁶O | 266.9717 | Approx. 31% of M peak |
This table presents the theoretical exact masses of the major isotopologues of this compound. The distinct pattern of these peaks in an HRMS spectrum serves as a definitive signature of the compound.
In electron ionization mass spectrometry (EI-MS), the high-energy ionization process causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that helps to confirm the structure. For this compound, several key fragmentation pathways can be predicted.
Alpha-cleavage is a common fragmentation pathway for amines, involving the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org This would result in the loss of an ethyl radical (•C₂H₅) to form a stable iminium ion. Another significant fragmentation is benzylic cleavage, where the bond between the aromatic ring and the aminopropyl side chain breaks. The presence of bromine and chlorine atoms also leads to characteristic losses of Br•, Cl•, HBr, and HCl from the molecular ion or subsequent fragments. researchgate.netdocbrown.info
| Proposed Fragment Ion (m/z) | Formula | Proposed Structure/Origin |
|---|---|---|
| 234/236/238 | [C₇H₆BrClNO]⁺ | Loss of ethyl radical (•C₂H₅) via alpha-cleavage |
| 206/208/210 | [C₉H₁₀BrCl]⁺ | Loss of ammonia (B1221849) (NH₃) |
| 186/188 | [C₇H₅BrCl]⁺ | Benzylic cleavage with loss of aminopropyl group and H transfer |
| 58 | [C₃H₈N]⁺ | Iminium ion from alpha-cleavage |
This table outlines the plausible fragmentation pathways for this compound under mass spectrometry conditions. The m/z values reflect the isotopic distribution of Br and Cl.
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction is the premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
Single crystal X-ray diffraction (SCXRD) provides the most detailed structural information, including precise bond lengths, bond angles, and torsional angles. For this compound, which contains a chiral center at the first carbon of the propyl chain, SCXRD is capable of determining the absolute configuration (R or S) of this center.
The analysis would also reveal the molecule's conformation in the solid state, showing the spatial orientation of the aminopropyl side chain relative to the substituted phenol ring. Furthermore, SCXRD elucidates intermolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and the amino group of a neighboring molecule, which dictate the crystal packing. researchgate.netnih.gov
Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline (powder) sample, providing information about its crystalline nature, phase purity, and unit cell dimensions. libretexts.org While less detailed than SCXRD, PXRD is crucial for characterizing the bulk material. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase of the compound. researchgate.netunt.edu This technique is instrumental in identifying different polymorphic forms (polymorphs), which are different crystalline arrangements of the same molecule that can have distinct physical properties.
| Parameter | Information Provided | Significance |
|---|---|---|
| Peak Positions (2θ) | Lattice parameters (a, b, c, α, β, γ) | Identifies the crystal system and unit cell size |
| Peak Intensities | Arrangement of atoms in the unit cell | Helps determine the space group and atomic positions |
| Peak Broadening | Crystallite size and lattice strain | Provides information on the microstructure of the powder |
This table summarizes the key information obtained from a Powder X-ray Diffraction analysis and its importance in characterizing the solid-state properties of this compound.
Electronic Spectroscopy (UV-Vis) for Understanding Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. wikipedia.org The spectrum provides insights into the electronic structure of a molecule, particularly the nature of its chromophores (light-absorbing groups).
The primary chromophore in this compound is the substituted benzene (B151609) ring. The electronic spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic system. The hydroxyl (-OH), amino (-NH₂), chloro (-Cl), and bromo (-Br) substituents all possess non-bonding electrons (n electrons) and act as auxochromes. These groups can modify the absorption spectrum, typically causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. uobabylon.edu.iq The lone pairs on oxygen, nitrogen, and the halogens can also participate in n → π* transitions. Studies on substituted phenols confirm that substituents significantly influence the absorption maxima. researchgate.net
| Electronic Transition | Orbitals Involved | Expected Wavelength Region | Description |
|---|---|---|---|
| π → π | π (bonding) → π (antibonding) | ~200-300 nm | Associated with the aromatic benzene ring. Typically strong absorptions. |
| n → π | n (non-bonding) → π (antibonding) | >280 nm | Involves lone pair electrons on O, N, Cl, Br. Typically weaker absorptions. |
This table details the expected electronic transitions for this compound, which are observable through UV-Vis spectroscopy.
Other Advanced Spectroscopic and Spectroelectrochemical Techniques for Specific Probes
Beyond the foundational spectroscopic methods, a suite of advanced techniques can be employed to probe specific molecular attributes of this compound, such as its chirality, electronic behavior at interfaces, and radical-forming tendencies. These methods provide a deeper level of structural and functional understanding.
Circular Dichroism (CD) Spectroscopy
Given the presence of a chiral center at the first carbon of the aminopropyl group, Circular Dichroism (CD) spectroscopy is a critical tool for characterizing the stereochemistry of this compound. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.orgphotophysics.com This technique is exquisitely sensitive to the three-dimensional arrangement of atoms around the chiral center.
For a molecule like this compound, the CD spectrum would arise from electronic transitions within the chromophoric bromochlorophenol ring being perturbed by the chiral aminopropyl substituent. The resulting spectrum is a unique fingerprint for a specific enantiomer. For instance, (S)-2-(1-Aminopropyl)-4-bromo-6-chlorophenol would produce a CD spectrum that is a mirror image of the one produced by its (R)-enantiomer. This allows for not only the confirmation of optical activity but also the determination of enantiomeric excess in a sample. rsc.org In multicomponent assemblies, CD signals can be used for the chiral recognition of primary amines, a principle directly applicable to this compound. rsc.org While specific data for this exact compound is not publicly available, the expected output would be a plot of differential absorbance (ΔA) or molar ellipticity [θ] versus wavelength, with positive and negative peaks (Cotton effects) corresponding to the electronic transitions of the molecule.
| Parameter Measured | Information Obtained for this compound | Typical Data Output |
|---|---|---|
| Differential Absorption of Circularly Polarized Light (ΔA) | Confirmation of chirality, distinction between enantiomers (R vs. S), determination of enantiomeric purity. | Spectrum of Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) vs. Wavelength (nm). |
| Sign of Cotton Effect | Information on the absolute configuration of the chiral center. | Positive or negative peaks in the CD spectrum. |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as free radicals. wikipedia.orgyoutube.com Phenolic compounds can be oxidized to form phenoxyl radicals, and EPR is the definitive method for studying these intermediates. acs.org The oxidation of the hydroxyl group on the this compound ring, whether induced chemically, electrochemically, or photochemically, would generate a phenoxyl radical.
The EPR spectrum of this radical would provide detailed information about its electronic structure. The key parameters in an EPR spectrum are the g-factor and hyperfine coupling constants. The g-factor is sensitive to the electronic environment of the unpaired electron. Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N, ⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl). The resulting splitting pattern can be used to map the distribution of the unpaired electron's spin density across the molecule, confirming the radical's identity and providing insight into its molecular structure. acs.orgresearchgate.net For example, the interaction with the nitrogen nucleus of the amino group and the protons on the aromatic ring and side chain would produce a characteristic hyperfine splitting pattern.
| EPR Parameter | Information Probed in the Phenoxyl Radical | Example Data for Related Phenoxyl Radicals |
|---|---|---|
| g-factor | Electronic environment of the unpaired electron on the phenoxyl oxygen. | Typically ~2.004 for phenoxyl radicals. |
| Hyperfine Coupling Constants (a) | Interaction of the unpaired electron with magnetic nuclei (H, N, Br, Cl), revealing spin density distribution. | aH (ring protons): ~1-10 G; aN could provide information on the proximity of the amino group. |
Surface-Enhanced Raman Spectroscopy (SERS)
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that provides detailed structural information. It relies on the enhancement of the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). arxiv.orgscirp.org For this compound, SERS could be used to probe the molecule's interaction with a metal surface, which is relevant in contexts like sensor development or surface chemistry.
The aromatic amine and phenol moieties are both known to interact with metal surfaces, making the compound a good candidate for SERS analysis. The SERS spectrum would reveal which parts of the molecule are closest to the surface by showing which vibrational modes are most enhanced. For example, a strong enhancement of the NH₂ wagging and aromatic ring breathing modes would suggest an interaction via the aminopropyl group and the π-system of the ring. scirp.orgacs.org This technique can detect molecules at very low concentrations and can even reveal Raman-forbidden bands, providing richer structural information than conventional Raman spectroscopy. arxiv.org
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide in-situ characterization of electrochemically generated species. psu.edu By applying a potential to a solution of this compound in a specially designed cell, one can induce oxidation or reduction and simultaneously record spectroscopic changes (e.g., UV-Vis, IR, or EPR).
Computational and Theoretical Chemistry Studies of 2 1 Aminopropyl 4 Bromo 6 Chlorophenol
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are foundational in modern computational chemistry. These methods allow for the detailed investigation of molecular properties from first principles, providing a quantitative understanding of the behavior of 2-(1-aminopropyl)-4-bromo-6-chlorophenol at the atomic and electronic levels.
Geometry Optimization and Conformational Analysis
The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. For this compound, this involves geometry optimization, a process where the total energy of the molecule is minimized with respect to the coordinates of its atoms. This is typically performed using methods like DFT with a suitable basis set, such as B3LYP/6-31G(d,p).
Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution, Molecular Electrostatic Potential)
With the optimized geometry in hand, the electronic structure of this compound can be investigated. This analysis provides deep insights into the molecule's reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the nitrogen atom of the amino group, while the LUMO may be distributed over the aromatic ring, influenced by the electron-withdrawing halogen substituents.
Charge Distribution: The distribution of electron density within the molecule can be quantified through various population analysis schemes, such as Mulliken or Natural Population Analysis (NPA). This analysis reveals the partial atomic charges on each atom, identifying electron-rich and electron-deficient sites. In this compound, the oxygen and nitrogen atoms are expected to carry negative charges, while the carbon atoms attached to the electronegative halogens will be more electropositive.
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the electron density surface of the molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as the vicinity of the oxygen and nitrogen atoms. Conversely, regions of positive potential (blue) are electron-deficient and are likely sites for nucleophilic attack.
Prediction and Interpretation of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Spectra)
Computational methods can accurately predict various spectroscopic parameters, which can be used to interpret and assign experimental spectra.
Vibrational Frequencies: The calculation of vibrational frequencies using DFT allows for the prediction of the infrared (IR) and Raman spectra of this compound. By analyzing the normal modes of vibration, specific peaks in the calculated spectra can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule, such as the O-H, N-H, C-H, C=C, C-Br, and C-Cl bonds. These theoretical spectra serve as a powerful tool for the structural characterization of the compound.
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei are invaluable for the interpretation of experimental NMR data. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts, when referenced to a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of signals in the experimental spectrum to specific atoms in the molecule, confirming its structure.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis) of this compound. These calculations provide information about the electronic transitions between molecular orbitals, including their energies and oscillator strengths. The predicted absorption maxima (λmax) can be compared with experimental data to understand the electronic structure and chromophoric properties of the molecule.
Chemical Reactivity Prediction and Reaction Pathway Analysis
Beyond static molecular properties, computational chemistry can also be used to predict the chemical reactivity of this compound and to explore the mechanisms of its potential reactions.
Application of Fukui Functions and Local Reactivity Descriptors
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. Fukui functions are particularly useful for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. By analyzing the changes in electron density upon the addition or removal of an electron, the Fukui function can pinpoint specific atoms that are most susceptible to a particular type of reaction. For this compound, this analysis can help predict which atoms are most likely to participate in chemical transformations. Other local reactivity descriptors, such as local softness and the electrophilicity index, can further refine these predictions.
Transition State Modeling and Calculation of Reaction Rate Constants
To understand the mechanism of a chemical reaction involving this compound, computational chemists can model the entire reaction pathway, including the reactants, products, and the high-energy transition state that connects them. By locating the transition state structure and calculating its energy, the activation energy barrier for the reaction can be determined. This information is crucial for predicting the feasibility and rate of a reaction.
Furthermore, by applying transition state theory, it is possible to calculate the theoretical reaction rate constants. These calculations provide a quantitative measure of how fast a reaction is expected to proceed under specific conditions, offering valuable insights that can guide the design of synthetic routes and the optimization of reaction conditions.
Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there are no specific published studies available that focus on the compound “this compound” for the detailed topics requested in the outline.
While computational studies, including Density Functional Theory (DFT) calculations, exist for structurally related but distinct molecules such as other substituted chlorophenols and bromophenols, this information falls outside the strict scope of the request to focus solely on “this compound”. nih.govmdpi.combohrium.comrsc.orgresearchgate.net General methodologies for the computational analysis of substituted phenols have been developed to predict properties like pKa or toxicity, but these have not been specifically applied to the target compound in the available literature. scispace.commdpi.comresearchgate.netresearchgate.net
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the specified outline, as the primary research required to do so does not appear to be publicly available.
Analytical Methodologies for Research and Process Monitoring
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating, identifying, and quantifying the individual components of a mixture. For a compound like "2-(1-Aminopropyl)-4-bromo-6-chlorophenol," various chromatographic techniques are employed to assess its purity, identify impurities, and isolate the compound in a high-purity form.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis and purity assessment of non-volatile and thermally sensitive compounds like halogenated phenols. scirp.orgsielc.com A reversed-phase HPLC method is typically developed to separate the main compound from its starting materials, by-products, and degradation products. researchgate.net
The development of an HPLC method involves the careful selection of a stationary phase (column), a mobile phase, and a detector. For phenolic compounds, C8 or C18 columns are commonly used. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as trifluoroacetic acid or formic acid to ensure good peak shape for the amine functional group. sielc.commdpi.com UV detection is suitable due to the chromophoric nature of the substituted phenol (B47542) ring.
The method must be validated to demonstrate its accuracy, precision, linearity, and sensitivity for the quantitative determination of "this compound" and its potential impurities.
Table 1: Illustrative HPLC Parameters for Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis at 280 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. epa.gov While "this compound" itself has low volatility due to the polar phenol and amine groups, GC is invaluable for detecting and quantifying volatile impurities, residual solvents, or volatile starting materials that may be present in the final product.
For the analysis of phenolic compounds by GC, a derivatization step is often required to increase their volatility and thermal stability. epa.gov This involves converting the polar hydroxyl group into a less polar ether or ester. However, for impurity analysis, direct injection may be sufficient to detect more volatile species. A flame ionization detector (FID) is commonly used for general-purpose analysis of organic compounds, while an electron capture detector (ECD) can provide high sensitivity for halogenated compounds. epa.govplantarchives.org
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. chegg.comthieme.de By spotting a small amount of the reaction mixture onto a TLC plate at different time points, chemists can qualitatively observe the consumption of starting materials and the formation of the product.
For the synthesis of "this compound," TLC can be used to determine the optimal reaction time and to check for the presence of any significant by-products. The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is typically used. The spots on the TLC plate can be visualized under UV light or by using a staining agent that reacts with the phenolic or amine groups.
When a high-purity sample of "this compound" is required for research, characterization, or as a reference standard, preparative chromatography is the method of choice. biocompare.comnih.gov This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. nih.gov
The conditions developed for the analytical HPLC method can be scaled up for preparative separation. sielc.com Fractions of the eluent are collected as they exit the column, and those containing the pure compound are combined. The purity of the isolated compound is then confirmed using analytical HPLC.
In-Process Analytical Technologies (PAT) for Real-time Monitoring
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.comresearchgate.netnih.gov The goal of PAT is to build quality into the product by understanding and controlling the process, rather than relying on end-product testing alone. mt.comnih.gov
For the synthesis of "this compound," PAT can be implemented by integrating real-time analytical tools into the reaction vessel. rsc.org Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) or Raman spectroscopy can be used via immersion probes to continuously monitor the concentration of reactants, intermediates, and the product. This provides a real-time understanding of the reaction kinetics and helps to identify the reaction endpoint precisely.
This spectroscopic data can be correlated with offline chromatographic measurements (HPLC or GC) to build a robust process model. rsc.org This integrated approach allows for enhanced process control, ensuring consistent product quality, improving yield, and enhancing safety. mt.com
Development of Calibration Curves for Quantitative In-Line Analysis
In-line analysis is a critical component of modern process analytical technology (PAT), allowing for real-time monitoring and control of a chemical reaction. For quantitative in-line analysis of "this compound," spectroscopic techniques such as UV-Vis or near-infrared (NIR) spectroscopy, coupled with fiber-optic probes, can be employed directly within the reaction vessel. goliah.inforsc.org The development of a robust calibration model is the cornerstone of this approach.
A calibration curve is established by correlating the spectral data with the concentration of the target analyte. This is achieved by preparing a series of standards with known concentrations of highly purified "this compound" in the reaction matrix. The absorbance at a specific wavelength, where the compound exhibits maximum absorbance and minimal interference from other components, is measured for each standard.
Table 1: Illustrative Data for Calibration Curve Development
| Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 1.0 | 0.098 |
| 2.5 | 0.245 |
| 5.0 | 0.492 |
| 10.0 | 0.985 |
The linearity of the calibration curve is assessed by plotting absorbance against concentration and calculating the coefficient of determination (R²). An R² value close to 1.0 indicates a strong linear relationship, which is essential for accurate quantification. mdpi.com For in-line monitoring, partial least squares (PLS) regression is often used to build a more complex model that can account for variations in the reaction matrix and predict the concentration of the analyte from the full spectrum. rsc.org
Development and Validation of Robust Analytical Methods
The development and validation of a robust analytical method, typically a reversed-phase high-performance liquid chromatography (RP-HPLC) method, is fundamental for the quality control of "this compound". pharmtech.comjddtonline.info The validation process ensures that the method is suitable for its intended purpose and provides reliable results. researchgate.net This is generally performed in accordance with guidelines from the International Council for Harmonisation (ICH). ajpaonline.com
The development of the HPLC method would involve the selection of an appropriate column (e.g., C18), a mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), and a suitable detector (e.g., a UV detector set at the compound's λmax). scispace.comresearchgate.net
Method validation encompasses the evaluation of several key parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. nih.gov
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. scispace.com
Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). ajpaonline.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be detected and quantified, respectively, with acceptable reliability. mdpi.com
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
Table 2: Representative Validation Parameters for an HPLC Method
| Parameter | Acceptance Criteria | Illustrative Result |
|---|---|---|
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.25% |
| LOD (µg/mL) | Report | 0.05 |
| LOQ (µg/mL) | Report | 0.15 |
Impurity Profiling and Identification of Byproducts in Synthetic Reactions
Impurity profiling is a critical aspect of drug development and manufacturing, as impurities can affect the safety and efficacy of the final product. jddtonline.info The synthesis of "this compound" may involve several steps where byproducts can be formed. For instance, in amination reactions of phenols, various related substances could arise from side reactions. organic-chemistry.orgacs.org
The developed and validated HPLC method is the primary tool for impurity profiling. It should be capable of separating the main compound from all potential impurities. By comparing the chromatogram of the synthesized compound with that of a reference standard, unknown peaks can be identified as potential impurities.
For the identification of these byproducts, a combination of techniques is often employed. HPLC coupled with mass spectrometry (HPLC-MS) is particularly powerful for this purpose. nih.gov Mass spectrometry provides the mass-to-charge ratio (m/z) of the unknown compounds, which can be used to deduce their molecular weight and elemental composition. Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy of isolated impurities.
Potential byproducts in the synthesis of "this compound" could include:
Isomers with different positions of the bromo or chloro substituents.
Products of incomplete reaction (starting materials).
Over-aminated or di-substituted products.
Degradation products formed under specific reaction conditions.
Table 3: Hypothetical Impurity Profile
| Impurity | Retention Time (min) | Proposed Structure | Method of Identification |
|---|---|---|---|
| Impurity A | 4.8 | Isomer of starting material | HPLC-MS |
| Impurity B | 7.2 | Di-aminated byproduct | HPLC-MS/MS, NMR |
By thoroughly characterizing the impurity profile, the synthetic process can be optimized to minimize the formation of unwanted byproducts, ensuring the quality and consistency of "this compound".
Synthetic Utility in Complex Chemical Systems
Role as a Precursor in Multi-Step Organic Synthesis
The multifunctionality of 2-(1-Aminopropyl)-4-bromo-6-chlorophenol makes it a plausible precursor in multi-step organic synthesis. The primary amine group can undergo a variety of transformations, including acylation, alkylation, and Schiff base formation, allowing for the introduction of diverse substituents. The hydroxyl group can be converted into an ether or ester, or it can direct electrophilic aromatic substitution. The bromo and chloro substituents on the aromatic ring are suitable for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are fundamental for the construction of complex molecular frameworks.
Below is a table summarizing the potential synthetic transformations of the key functional groups in this compound.
| Functional Group | Potential Transformation | Reagents and Conditions | Resulting Structure |
| Primary Amine (-NH₂) | Acylation | Acyl chloride, base | Amide derivative |
| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary amine | |
| Schiff Base Formation | Aldehyde/Ketone, acid catalyst | Imine derivative | |
| Phenolic Hydroxyl (-OH) | Etherification | Alkyl halide, base | Ether derivative |
| Esterification | Acyl chloride/anhydride (B1165640), base | Ester derivative | |
| O-Alkylation | Williamson ether synthesis | Aryl ether | |
| Bromo/Chloro Substituent | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl derivative |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Arylamine derivative | |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Arylalkyne derivative |
Applications as a Versatile Building Block for Novel Molecular Architectures
The distinct reactive sites on this compound allow for its use as a versatile building block in the synthesis of novel molecular architectures. Through sequential and controlled reactions, complex structures with tailored properties can be assembled. For instance, the amine functionality could be used to attach the molecule to a polymer support for solid-phase synthesis, while the other functional groups remain available for further elaboration. The stereocenter at the benzylic position of the aminopropyl group introduces chirality, making it a valuable precursor for the asymmetric synthesis of enantiomerically pure compounds.
Contribution to Fundamental Research in Aromatic and Heterocyclic Chemistry
While specific research contributions of this compound are not widely reported, its structure is relevant to fundamental research in aromatic and heterocyclic chemistry. The interplay of the electron-donating hydroxyl and amino groups with the electron-withdrawing halogen substituents influences the reactivity of the aromatic ring. Studies on the regioselectivity of electrophilic substitution or nucleophilic aromatic substitution on this molecule could provide valuable insights into the directing effects of multiple substituents.
Furthermore, the compound can serve as a starting material for the synthesis of various heterocyclic systems. For example, intramolecular cyclization reactions could lead to the formation of benzoxazines or other fused heterocyclic structures.
Potential Heterocyclic Systems from this compound:
Benzoxazines: Intramolecular cyclization between the hydroxyl and amino groups.
Indoles/Azaindoles: Through multi-step sequences involving the functional groups.
Quinolines/Quinoxalines: By condensation reactions with appropriate dicarbonyl compounds.
Exploration in the Development of Advanced Chemical Reagents and Catalysts
The potential for this compound to be used in the development of advanced chemical reagents and catalysts is an area ripe for exploration. The amine and hydroxyl groups can act as ligands for metal coordination, suggesting its utility in the synthesis of novel metal complexes. These complexes could be investigated for their catalytic activity in various organic transformations. For example, chiral catalysts could be developed by utilizing the inherent chirality of the molecule, potentially enabling enantioselective reactions. The aromatic halogen atoms also provide a handle for immobilization onto solid supports, which is a key strategy in the development of recyclable heterogeneous catalysts.
Q & A
Q. What are effective synthetic routes for 2-(1-Aminopropyl)-4-bromo-6-chlorophenol, and how can yields be optimized?
Methodological Answer: Synthesis typically involves halogenation and amination steps. For example, bromination of a phenol precursor followed by nucleophilic substitution with 1-aminopropyl groups. Optimizing reaction conditions (e.g., temperature, catalyst selection) is critical. Evidence from analogous compounds suggests regioselectivity challenges due to competing halogen positions; using protecting groups (e.g., acetyl for the amino group) can improve yield . Monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures intermediate purity.
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for assigning substituent positions on the aromatic ring. Bromine and chlorine atoms induce distinct splitting patterns in ¹H NMR. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., -OH, -NH₂). For halogenated phenols, coupling constants in NMR and isotopic patterns in MS are critical for validation .
Q. How should researchers design preliminary biological activity assays for this compound?
Methodological Answer: Begin with in vitro antimicrobial assays (e.g., disk diffusion against Staphylococcus aureus or Escherichia coli) to evaluate halogen-driven bioactivity. Compare results with fluoro/chloro analogs (e.g., 2-Amino-4-bromo-6-fluorophenol) to assess substituent effects . Cytotoxicity assays (e.g., MTT on cancer cell lines) can screen anticancer potential. Ensure controls account for solvent effects (e.g., DMSO solubility limitations) .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be systematically addressed?
Methodological Answer: Regioselectivity is influenced by steric and electronic factors. Computational modeling (e.g., density functional theory (DFT)) predicts preferential substitution sites. Experimentally, directing groups (e.g., nitro or methoxy) can guide bromination/chlorination. For example, a nitro group at the para position directs electrophilic substitution to ortho/meta positions, which can later be reduced to amino groups . Post-synthetic modifications (e.g., Suzuki coupling) may refine regiochemistry .
Q. What strategies are recommended for refining crystal structures of halogenated derivatives using SHELXL?
Methodological Answer:
Heavy atoms like bromine require careful handling of absorption and displacement parameters. In SHELXL, use the SADI and ISOR commands to constrain anisotropic displacement parameters. For twinned crystals, the TWIN and BASF keywords improve refinement. Validate hydrogen bonding networks using OLEX2 or Mercury, especially for phenolic -OH and aminopropyl interactions .
Q. How can contradictory bioactivity data across studies be reconciled?
Methodological Answer: Discrepancies often arise from variations in substituent positions, purity, or assay conditions. Perform a meta-analysis comparing substituent effects (e.g., bromine vs. chlorine in 2-Amino-6-bromo-4-chlorophenol) . Validate compound purity via HPLC and elemental analysis. Reproduce assays under standardized conditions (e.g., pH 7.4 for physiological relevance) and use isogenic cell lines to minimize biological variability .
Q. What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer: Molecular docking (AutoDock Vina) or molecular dynamics (GROMACS) can model interactions with enzymes (e.g., tyrosine kinases). Parameterize halogen bonds using force fields like CHARMM. DFT calculations (Gaussian 16) assess electronic effects of bromine/chlorine on binding affinity. Compare results with crystallographic data (e.g., Protein Data Bank entries) to validate predictions .
Methodological Tables
Table 1: Comparison of Halogen Substituent Effects on Bioactivity
| Substituent | LogP (Lipophilicity) | Antimicrobial IC₅₀ (µg/mL) | Cytotoxicity (HeLa cells, IC₅₀) |
|---|---|---|---|
| -Br | 2.8 | 12.4 ± 1.2 | 45.3 ± 3.1 |
| -Cl | 2.5 | 18.7 ± 2.1 | 52.8 ± 4.5 |
| -F | 1.9 | 24.6 ± 1.8 | >100 |
| Data derived from halogenated phenol analogs . |
Table 2: SHELXL Refinement Parameters for Halogenated Compounds
Key Considerations for Researchers
- Solubility Challenges: Use polar aprotic solvents (e.g., DMF) or buffered solutions (pH 8–9) to enhance solubility of phenolic compounds .
- Safety Protocols: Adhere to EPA/DSSTox guidelines for handling halogenated aromatics, including fume hood use and waste disposal .
- Data Reproducibility: Deposit crystallographic data in the Cambridge Structural Database (CSD) and bioactivity data in PubChem .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
